
Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride: is a synthetic organic compound with the molecular formula C22H27N2O3Cl . It is a derivative of xanthylium, characterized by the presence of carboxyethyl and dimethylamino groups. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride typically involves the reaction of xanthylium derivatives with appropriate carboxyethyl and dimethylamino substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated systems for monitoring and controlling the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride is used as a dye and a fluorescent marker. Its vibrant color and fluorescence properties make it useful in various analytical techniques.
Biology: In biological research, this compound is used as a staining agent for visualizing cellular structures under a microscope. It can also be used in fluorescence microscopy to study the localization and dynamics of biomolecules.
Medicine: In medicine, the compound is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biomolecules makes it a candidate for targeted drug delivery.
Industry: Industrially, the compound is used in the manufacture of dyes, pigments, and other colorants. It is also used in the production of fluorescent materials for various applications.
Mecanismo De Acción
The mechanism of action of Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the presence of conjugated double bonds and aromatic rings, which allow it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and diagnostics.
Comparación Con Compuestos Similares
- Xanthylium, 9-(2-carboxyethyl)-3-(diethylamino)-6-(dimethylamino)-, chloride
- Xanthylium, 9-(2-carboxyethyl)-3-(diethylamino)-6-(dimethylamino)-, monochloride
- 9-(2-Carboxyethyl)-6-(diethylamino)-N,N-dimethyl-3H-xanthen-3-iminium chloride
Uniqueness: Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its fluorescence and ability to undergo various chemical reactions make it versatile for multiple applications.
Propiedades
Número CAS |
2509-06-0 |
|---|---|
Fórmula molecular |
C20H23ClN2O3 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
[9-(2-carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-21(2)13-5-7-16-15(9-10-20(23)24)17-8-6-14(22(3)4)12-19(17)25-18(16)11-13;/h5-8,11-12H,9-10H2,1-4H3;1H |
Clave InChI |
PWRXRKRLQRNESS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)CCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
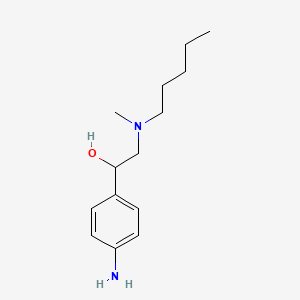

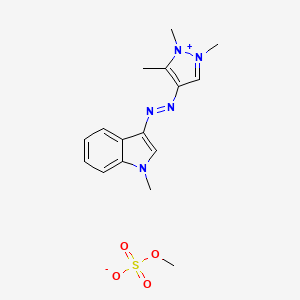
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
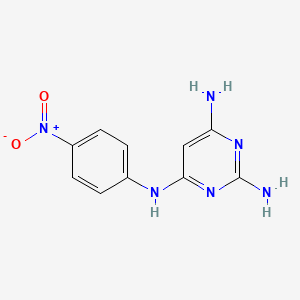
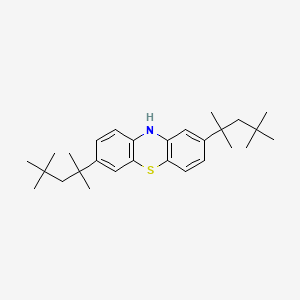

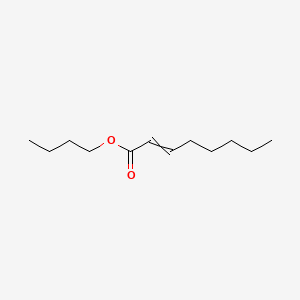

![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)



